

Troubleshooting (S)-Selisistat solubility and stability in DMSO

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Compound of Interest		
Compound Name:	(S)-Selisistat	
Cat. No.:	B1671828	Get Quote

Technical Support Center: (S)-Selisistat

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of **(S)-Selisistat** (also known as EX-527) when prepared in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs) Q1: What is the maximum solubility of (S)-Selisistat in DMSO?

The solubility of **(S)-Selisistat** in DMSO can vary slightly between suppliers and batches, but it is generally high. It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][2]

Summary of Reported Solubilities in DMSO

Supplier/Source	Reported Solubility (mg/mL)	Reported Solubility (mM)
TargetMol (Selisistat)	257.5 mg/mL[3]	1035.34 mM[3]
TargetMol ((S)-enantiomer)	20 mg/mL[4]	80.41 mM[4]
Selleck Chemicals	Up to 300 mg/mL[1]	~1206 mM[1]



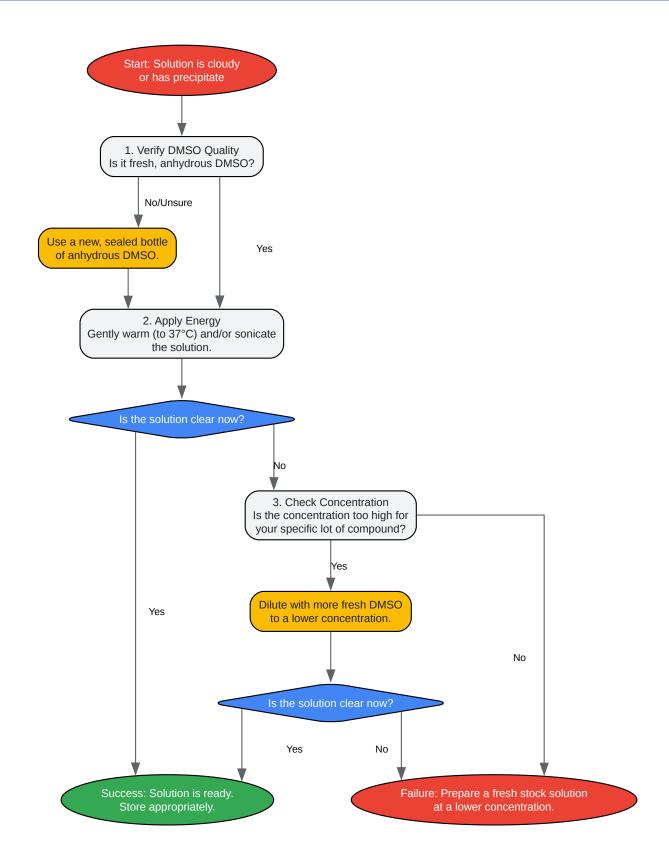
 $| MedChemExpress | \ge 100 \text{ mg/mL}[2][5] | \ge 402.07 \text{ mM}[2][5] |$

Note: The molecular weight of (S)-Selisistat is 248.71 g/mol.

Q2: My (S)-Selisistat solution in DMSO is cloudy or has precipitated. What should I do?

Cloudiness or precipitation indicates that the compound is not fully dissolved. This can occur due to using low-quality or hydrated DMSO, incorrect concentration, or improper dissolution technique. Follow this troubleshooting workflow to resolve the issue.





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Caption: Troubleshooting workflow for (S)-Selisistat solubility issues.



Q3: How should I properly store my (S)-Selisistat stock solution in DMSO?

To ensure stability and prevent degradation, stock solutions of **(S)-Selisistat** in DMSO should be stored at low temperatures. It is highly recommended to prepare aliquots for single or limited use to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Recommended Storage Conditions for (S)-Selisistat

Format	Storage Temperature	Duration
Powder	-20°C	3 years[2][3]
In DMSO	-20°C	1 year[2]

| In DMSO | -80°C | 1 to 2 years[2][3] |

Note: Always refer to the product-specific data sheet from your supplier for the most accurate storage information.

Q4: How can I prevent my compound from precipitating when I dilute my DMSO stock into an aqueous buffer or cell media?

This is a common issue known as "crashing out." A high concentration of a compound in DMSO may not be soluble when rapidly diluted into an aqueous environment.

Best Practices for Aqueous Dilution:

- Intermediate Dilution: First, make an intermediate dilution of your DMSO stock in more DMSO.
- Gradual Addition: Add the diluted DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps disperse the compound quickly.
- Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% and ideally at or below 0.1%, to avoid solvent



toxicity in cell-based assays.

Experimental Protocols Protocol: Preparation of a 100 mM (S)-Selisistat Stock Solution in DMSO

Materials:

- **(S)-Selisistat** powder (e.g., 5 mg)
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated pipette
- · Vortexer and/or sonicator

Procedure:

- Calculation: Calculate the required volume of DMSO. The molecular weight of **(S)-Selisistat** is 248.71 g/mol .
 - Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight (g/mol))
 - For 5 mg (0.005 g) at 100 mM (0.1 mol/L):
 - \circ Volume = 0.005 / (0.1 * 248.71) = 0.000201 L = 201 μ L
- Weighing: Carefully weigh out 5 mg of (S)-Selisistat powder and place it into a sterile vial.
- Dissolution: Add 201 μL of fresh, anhydrous DMSO to the vial.
- Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, use a bath sonicator or gently warm the solution to 37°C for 5-10 minutes until the solution is clear.[2][3]

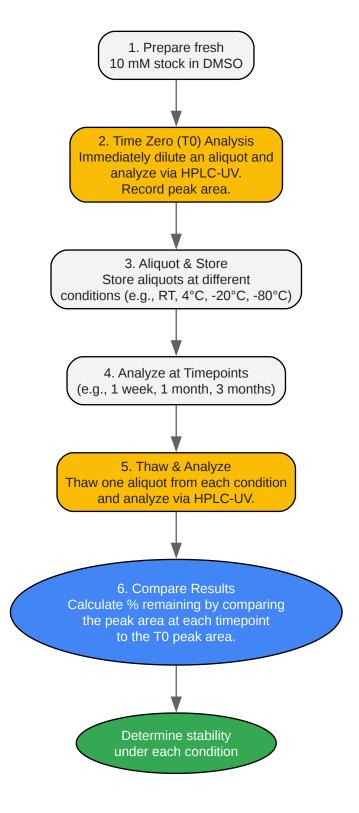


- Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes.
- Storage: Store the aliquots at -80°C for long-term stability.[2][3][5]

Protocol: Workflow for Assessing Long-Term Stability

To quantitatively assess the stability of your **(S)-Selisistat** stock, you can perform a simple experiment using High-Performance Liquid Chromatography (HPLC).





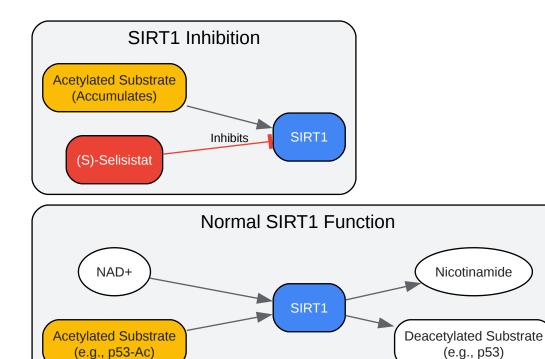
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Caption: Experimental workflow for stability testing via HPLC.

Background: Mechanism of Action



(S)-Selisistat is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent protein deacetylase.[6] SIRT1 removes acetyl groups from various protein substrates, including transcription factors like p53, thereby regulating cellular processes such as apoptosis, DNA repair, and metabolism. By inhibiting SIRT1, **(S)-Selisistat** prevents the deacetylation of these substrates, altering their activity and downstream signaling.



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Caption: Mechanism of SIRT1 inhibition by (S)-Selisistat.

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